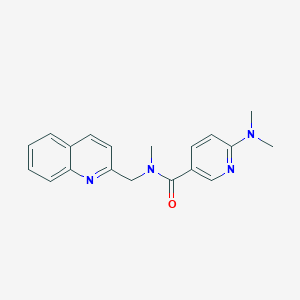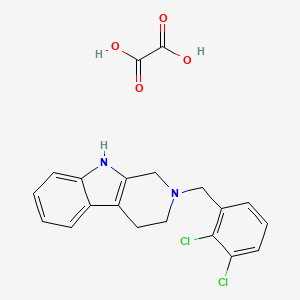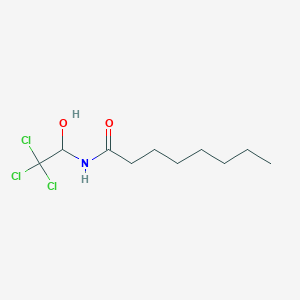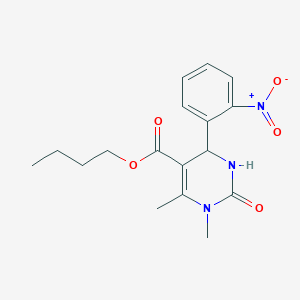
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, also known as DMNQ, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. DMNQ is a redox-active compound that can transfer electrons to oxygen, generating reactive oxygen species (ROS) and inducing oxidative stress. This property has attracted the attention of researchers who are interested in understanding the role of oxidative stress in various biological processes.
Mécanisme D'action
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide generates ROS by transferring electrons to oxygen. This process can induce oxidative stress, which can lead to cellular damage and apoptosis. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to induce oxidative stress by depleting cellular antioxidants, such as glutathione, and by activating redox-sensitive transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the activation of inflammatory pathways, and the modulation of cellular signaling pathways. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has several advantages for laboratory experiments, including its ability to induce oxidative stress in various cell types and its well-established mechanism of action. However, 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide also has some limitations, including its potential toxicity and the need for appropriate controls to ensure that observed effects are due to 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide-induced oxidative stress and not other factors.
Orientations Futures
There are several future directions for research on 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, including the development of new synthetic methods for 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide and the identification of new cellular targets for 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide-induced oxidative stress. Additionally, researchers could investigate the potential therapeutic applications of 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide in various disease models, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, researchers could explore the potential use of 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide as a tool to study the role of oxidative stress in various biological processes.
Méthodes De Synthèse
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide can be synthesized using various methods, including the reaction of 2-chloro-N-methyl-N-(2-quinolinylmethyl)acetamide with dimethylamine and subsequent oxidation with manganese dioxide. Another method involves the reaction of 6-amino-N-methyl-N-(2-quinolinylmethyl)nicotinamide with dimethyl sulfate and subsequent oxidation with potassium permanganate.
Applications De Recherche Scientifique
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been used extensively in scientific research to study the role of oxidative stress in various biological processes. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to induce oxidative stress in various cell types, including endothelial cells, smooth muscle cells, and cancer cells. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has also been used to study the role of oxidative stress in various disease models, including atherosclerosis, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-22(2)18-11-9-15(12-20-18)19(24)23(3)13-16-10-8-14-6-4-5-7-17(14)21-16/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGXEVRHBYMOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)

![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)


![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)
![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5085440.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5085447.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)